5-((3-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(3-chlorophenyl)-(4-methylpiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4OS/c1-3-15-21-19-24(22-15)18(25)17(26-19)16(13-5-4-6-14(20)11-13)23-9-7-12(2)8-10-23/h4-6,11-12,16,25H,3,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYCEKDRRJHHHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCC(CC4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((3-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic organic molecule with potential pharmacological applications. Its complex structure incorporates a thiazole and triazole moiety, which are known for their diverse biological activities, including anticancer and antimicrobial properties. This article compiles the available data on the biological activity of this compound, focusing on its synthesis, in vitro evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following formula:
| Property | Value |
|---|---|
| Molecular Formula | C19H23ClN4OS |
| Molecular Weight | 390.9 g/mol |
| CAS Number | 887218-82-8 |
| SMILES | CCc1nc2sc(C(c3ccccc3Cl)N3CCC(C)CC3)c(O)n2n1 |
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The synthesis pathway often includes the formation of the thiazole and triazole rings through cyclization reactions followed by substitution reactions to introduce the chlorophenyl and piperidine groups.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives containing thiazole and triazole moieties have shown promising results in inhibiting the growth of breast cancer (MCF-7) and liver cancer (HepG2) cells. The following table summarizes some relevant findings:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | MCF-7 | 2.32 | Induces cell cycle arrest at G2/M phase |
| 5-(4-Methylpiperidinyl)-thiazolo[3,2-b][1,2,4]triazol | HepG2 | 0.28 | Increases Bax/Bcl-2 ratio |
Studies suggest that these compounds may induce apoptosis through the mitochondrial pathway by altering the expression of pro-apoptotic and anti-apoptotic proteins.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar analogs have shown effectiveness against various pathogenic strains. For example:
| Activity Type | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Antifungal | Candida albicans | 10 µg/mL |
| Antitubercular | Mycobacterium tuberculosis | 5 µg/mL |
These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.
Case Studies
In a recent study published in PubMed, researchers synthesized several derivatives of thiazole-triazole compounds and evaluated their biological activities. One derivative exhibited an IC50 value of 0.28 µg/mL against HepG2 cells, demonstrating potent anticancer activity compared to standard chemotherapeutics like 5-Fluorouracil .
Another study highlighted the selective cytotoxicity of these compounds toward cancer cells over normal cells, indicating a favorable therapeutic index . The mechanism was attributed to cell cycle arrest and increased apoptotic signaling.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes relevant findings:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | MCF-7 | 2.32 | Induces cell cycle arrest at G2/M phase |
| 5-(4-Methylpiperidinyl)-thiazolo[3,2-b][1,2,4]triazol | HepG2 | 0.28 | Increases Bax/Bcl-2 ratio |
Studies suggest that these compounds may induce apoptosis through mitochondrial pathways by altering the expression of pro-apoptotic and anti-apoptotic proteins.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar analogs have shown effectiveness against various pathogens:
| Activity Type | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Antifungal | Candida albicans | 10 µg/mL |
| Antitubercular | Mycobacterium tuberculosis | 5 µg/mL |
These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.
Case Studies
Recent studies have highlighted the efficacy of derivatives of thiazole-triazole compounds:
- Study on HepG2 Cells : A derivative exhibited an IC50 value of 0.28 µg/mL , demonstrating potent anticancer activity compared to standard chemotherapeutics like 5-Fluorouracil .
- Selective Cytotoxicity : Research indicated that these compounds selectively target cancer cells over normal cells, suggesting a favorable therapeutic index attributed to cell cycle arrest and increased apoptotic signaling.
Q & A
Basic: How can synthetic routes for thiazolo-triazole derivatives with chlorophenyl groups be optimized?
Methodological Answer:
Optimization involves selecting catalysts, solvents, and temperature controls. For example, PEG-400 as a reaction medium under heterogeneous catalysis (e.g., Bleaching Earth Clay at pH 12.5) improves yields by stabilizing intermediates . Key steps:
- Reagent Equivalence: Use equimolar ratios of starting materials (e.g., 1.00 mmole of arylthiol derivatives and acyl chlorides) to minimize side reactions.
- Temperature Control: Maintain 70–80°C for efficient cyclization while avoiding thermal degradation.
- Purification: Post-reaction, use ice-water quenching and recrystallization in aqueous acetic acid to isolate pure products (>95% by HPLC) .
Basic: What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H NMR Spectroscopy: Identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, piperidine-CH₃ at δ 1.2–1.4 ppm) and coupling patterns to validate substitution positions .
- IR Spectroscopy: Detect functional groups (e.g., triazole C=N stretching at 1600–1650 cm⁻¹, hydroxyl O-H stretching at 3200–3400 cm⁻¹) .
- Elemental Analysis: Confirm molecular composition (e.g., %C, %N within ±0.3% of theoretical values) .
Advanced: How to resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
Contradictions often arise from tautomerism or crystallographic disorder. Strategies include:
- Cross-Validation: Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) to resolve ambiguities in aromatic proton assignments .
- X-ray Crystallography: Use single-crystal analysis to confirm bond angles and spatial arrangements, especially for fused-ring systems (e.g., thiazolo-triazole dihedral angles <10° deviation) .
- Chromatographic Purity Checks: Employ HPLC-MS to rule out isomeric impurities (e.g., baseline separation with C18 columns, acetonitrile/water gradients) .
Advanced: How to design experiments to assess biological activity against fungal targets?
Methodological Answer:
Target Selection: Prioritize enzymes like 14-α-demethylase (CYP51) due to structural similarities to triazole antifungals .
Molecular Docking: Use software (e.g., AutoDock Vina) with PDB structures (e.g., 3LD6) to predict binding modes. Focus on hydrogen bonds between triazole N-atoms and heme Fe³⁺ .
In Vitro Assays:
- MIC Testing: Evaluate antifungal activity against Candida spp. (RPMI-1640 media, 48h incubation).
- CYP51 Inhibition: Measure IC₅₀ via UV-Vis spectroscopy (lanosterol → ergosterol conversion) .
Advanced: How to address low yields in heterocyclic ring formation during synthesis?
Methodological Answer:
Low yields (<40%) often stem from competing side reactions (e.g., dimerization). Solutions:
- Solvent Optimization: Replace polar aprotic solvents with PEG-400 to stabilize reactive intermediates .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate cyclization.
- Microwave Assistance: Reduce reaction time (e.g., 30 min at 100°C) while maintaining >70% yield .
Advanced: Which computational methods predict pharmacokinetic properties for preclinical studies?
Methodological Answer:
- ADME Prediction: Use SwissADME or QikProp to estimate logP (target: 2–4), aqueous solubility (>50 μM), and CYP450 inhibition (e.g., CYP3A4 liability due to piperidine methylation) .
- Metabolic Stability: Simulate Phase I oxidation (e.g., CYP2D6-mediated N-demethylation) using MetaSite.
- Toxicity Profiling: Apply DEREK or ProTox-II to flag mutagenicity risks from aromatic nitro groups (if present) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
